molecular formula C19H20F3N3O3S2 B2551826 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 851410-36-1

2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2551826
CAS No.: 851410-36-1
M. Wt: 459.5
InChI Key: ISSNCZUSACXAMG-UHFFFAOYSA-N
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Description

The compound 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted with a 2-methoxyethyl group at position 3, a methyl group at position 6, and a thioacetamide side chain linked to a 3-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3S2/c1-11-8-14-16(30-11)17(27)25(6-7-28-2)18(24-14)29-10-15(26)23-13-5-3-4-12(9-13)19(20,21)22/h3-5,9,11H,6-8,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSNCZUSACXAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (EDGs) : The 2-methoxyethyl group in the target compound may increase solubility compared to phenyl or halogenated analogs .

Physicochemical Properties

  • Melting Points : reports a high melting point (230–232°C) for its dichlorophenyl analog, attributed to strong intermolecular interactions . The target compound’s melting point is expected to be lower due to the flexible 2-methoxyethyl group.
  • NMR Trends : and highlight that substituents alter chemical shifts in specific regions (e.g., aromatic protons near EWGs show downfield shifts) .

Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound is absent, analogs provide insights:

  • IWP-3 (): A known Wnt pathway inhibitor, suggesting thieno[3,2-d]pyrimidinones may target signaling pathways .
  • Trifluoromethyl Phenyl Group : Enhances binding affinity in kinase inhibitors (inferred from ZINC library analogs) .
  • Methoxyethyl vs. Phenyl : EDGs like methoxyethyl may reduce cytotoxicity compared to halogenated phenyl groups .

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